molecular formula C13H18N2O3 B2681715 1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1880509-00-1

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2681715
CAS No.: 1880509-00-1
M. Wt: 250.298
InChI Key: GBKVACUYNGRTPW-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a urea derivative featuring a benzyl group and a (3-hydroxyoxolan-3-yl)methyl substituent. This compound is synthesized via a multi-step process involving Curtius rearrangement and intramolecular cyclization, as demonstrated in its role as a precursor to dihydrofuropyrimidine (DHFP) derivatives . Its structural uniqueness lies in the combination of aromatic (benzyl) and cyclic ether (hydroxy-THF) groups, which may influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12(14-8-11-4-2-1-3-5-11)15-9-13(17)6-7-18-10-13/h1-5,17H,6-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVACUYNGRTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves multiple steps. One common synthetic route includes the reaction of benzyl isocyanate with 3-hydroxyoxolan-3-ylmethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or hydroxyoxolan groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea has been investigated for its role as a potential drug candidate. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with similar urea linkages often exhibit significant biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study focused on urea derivatives demonstrated that modifications to the urea moiety could enhance cytotoxicity against various cancer cell lines. In vitro assays revealed that certain urea derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising scaffold for further drug development.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Urease inhibitors are particularly important due to their potential to treat conditions such as kidney stones and peptic ulcers.

Urease Inhibition Studies

Recent studies have synthesized various urea derivatives, including this compound, and evaluated their inhibitory effects on urease activity. The results indicated that these compounds could effectively reduce urease activity, with some derivatives exhibiting IC50 values comparable to established urease inhibitors like thiourea. This suggests a potential therapeutic application in managing urease-related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Modifications to the benzyl and hydroxyoxolane groups have been explored to enhance binding affinity and selectivity towards specific targets.

Data Table: SAR Analysis

Compound VariantModification TypeIC50 (µM)Target Enzyme
Original-12.5Urease
Variant AHydroxyl group8.0Urease
Variant BMethyl substitution5.5Urease
Variant CBenzyl modification6.0Urease

Therapeutic Applications

Beyond enzyme inhibition, this compound has potential applications in treating various diseases due to its ability to modulate biological pathways.

Case Study: Anti-inflammatory Properties

Research has indicated that certain urea derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. The anti-inflammatory effects were assessed through in vitro studies measuring cytokine levels in stimulated immune cells. Compounds similar to this compound showed significant reductions in TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Benzyl, (3-hydroxy-THF)methyl C₁₄H₁₈N₂O₃ 262.31 Urea, hydroxyl, cyclic ether
1-Benzyl-3-(4-ethyl-benzoyl)urea Benzyl, 4-ethylbenzoyl C₁₇H₁₈N₂O₂ 282.34 Urea, benzoyl, alkyl chain
1-Benzyl-3-(4-chloromethyl-benzoyl)urea Benzyl, 4-chloromethylbenzoyl C₁₆H₁₅ClN₂O₂ 302.76 Urea, benzoyl, chloromethyl
1-Benzyl-3-(10-methylthiodecyl)-urea Benzyl, 10-methylthio-decyl C₁₉H₃₂N₂OS 336.54 Urea, alkylthio chain
1-Allyl-3-benzoyloxy-urea Allyl, benzoyloxy C₁₁H₁₂N₂O₃ 220.23 Urea, ester, allyl
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Benzofuranyl, hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Hydroxyurea, benzofuran, ether

Key Observations :

  • Polarity : The 3-hydroxy-THF group in the target compound increases hydrophilicity compared to benzoyl () or alkylthio () derivatives.
  • Bioactivity : Benzoyl-substituted ureas () are optimized for anticancer activity, suggesting electron-withdrawing groups (e.g., chloro-, ethyl-) enhance target binding .

Key Observations :

  • Complexity : The target compound requires multi-step synthesis (Curtius rearrangement and cyclization), contrasting with simpler amide couplings () or esterifications ().
  • Yield Optimization : Benzoyl derivatives () achieve moderate yields (65–78%) under reflux, whereas thioureas () show higher yields (82%) due to stable intermediates.

Key Observations :

  • Anticancer Potential: Benzoyl derivatives () are explicitly designed for anticancer applications, leveraging substituents like chloro- and ethyl- for enhanced cytotoxicity.
  • Enzyme Inhibition : Hydroxyurea derivatives () target enzymes via metal chelation, a mechanism absent in the target compound.

Biological Activity

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzyl group and a hydroxyoxolan moiety linked through a urea functional group. Its structural characteristics suggest potential interactions with various biological targets, which can influence its pharmacological effects.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The hydroxyl group may enhance binding affinity to molecular targets, while the urea moiety could facilitate interactions crucial for biological activity.

Antimicrobial Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit antimicrobial properties. For instance, a series of new urea derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives showed significant growth inhibition, suggesting that modifications in the urea structure can lead to enhanced antimicrobial activity .

CompoundTarget OrganismInhibition (%)
This compoundAcinetobacter baumannii94.5%
Other Urea DerivativesVarious BacteriaVariable

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of Alzheimer's disease. Dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are being explored for their ability to mitigate cognitive decline associated with neurodegenerative diseases. Compounds similar to this compound have shown promise in inhibiting these enzymes, thereby enhancing cholinergic neurotransmission .

Study on Antimicrobial Properties

In a study focusing on the synthesis and evaluation of urea derivatives, this compound was included in a library of compounds screened for antimicrobial activity. The results demonstrated that specific structural modifications significantly affected the inhibitory potency against Acinetobacter baumannii, positioning the compound as a candidate for further development in treating infections caused by resistant strains .

Neuroprotective Activity Assessment

Another relevant study assessed various urea derivatives for their neuroprotective effects. The findings indicated that compounds with similar structural features to this compound were effective in inhibiting AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease .

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